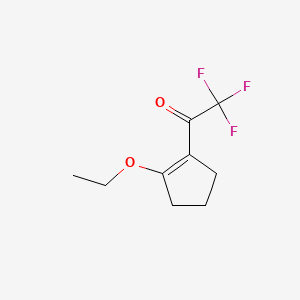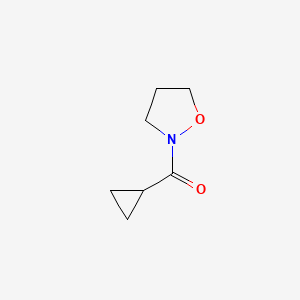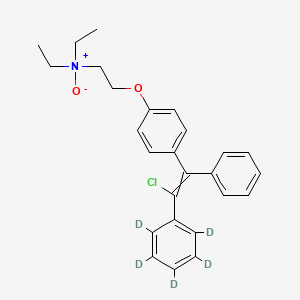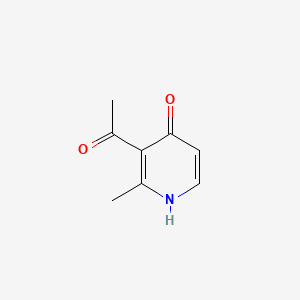
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group attached to a cyclopentene ring and a trifluoromethyl ketone moiety
Preparation Methods
The synthesis of ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through various methods, including the cyclization of suitable precursors under acidic or basic conditions.
Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Trifluoromethyl Ketone Formation: The final step involves the introduction of the trifluoromethyl ketone group. This can be achieved through the reaction of a suitable precursor with trifluoroacetic anhydride or trifluoromethyl ketone reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.
Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemicals, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- can be compared with other similar compounds, such as:
1-(2-Methylcyclopent-1-en-1-yl)ethanone: This compound has a similar cyclopentene ring but lacks the trifluoromethyl group, leading to different chemical and biological properties.
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a cyclopentene ring with a boron-containing moiety, offering different reactivity and applications.
2-Hydroxy-3-methyl-2-cyclopenten-1-one:
Properties
CAS No. |
156519-25-4 |
|---|---|
Molecular Formula |
C9H11F3O2 |
Molecular Weight |
208.18 |
IUPAC Name |
1-(2-ethoxycyclopenten-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H11F3O2/c1-2-14-7-5-3-4-6(7)8(13)9(10,11)12/h2-5H2,1H3 |
InChI Key |
SEDLDTJBYMFRIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCC1)C(=O)C(F)(F)F |
Synonyms |
Ethanone, 1-(2-ethoxy-1-cyclopenten-1-yl)-2,2,2-trifluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

![Tricyclo[5.1.0.03,5]octane, 1-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/new.no-structure.jpg)

![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)


![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)


